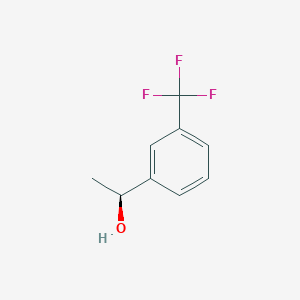

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Description

Significance of Chiral Alcohols as Versatile Building Blocks in Modern Chemical Synthesis

Chiral alcohols are fundamental building blocks in modern chemical synthesis, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The stereochemistry of the hydroxyl group is often crucial for the biological efficacy and safety of a drug, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This necessity for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic methods.

Enzyme-catalyzed reactions, for instance, are highly valued for their remarkable chemo-, regio-, and stereoselectivity under mild conditions. ontosight.ai The ability to synthesize single enantiomers of chiral alcohols is paramount in the pharmaceutical industry, where approximately 80% of drugs developed in recent decades are chiral molecules. fluoromart.com These alcohols can be further elaborated into a wide array of other functional groups, making them foundational components for the construction of complex molecular architectures found in natural products and pharmaceutical agents. ontosight.ai The synthesis of these enantiopure alcohols can be achieved through various strategies, including the asymmetric reduction of prochiral ketones, (dynamic) kinetic resolution of racemates, and stereoselective hydroxylation, with biocatalytic approaches being recognized as a green and effective alternative. ontosight.ai

Enantiomerically Pure (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: A Chiral Intermediate of Growing Research Interest

This compound is a specific chiral alcohol that has garnered increasing attention from the research community. Its significance lies in its role as a key chiral intermediate in the synthesis of various high-value pharmaceuticals. researchgate.net The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai

This compound is a crucial precursor for the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for antiemetic purposes, particularly in managing chemotherapy-induced nausea and vomiting. researchgate.netsenovaph.comnih.gov Prominent examples include Aprepitant and its prodrug, Fosaprepitant. researchgate.net The precise stereochemistry of the alcohol is essential for the final drug's activity. Beyond this, the related (R)-enantiomer serves as a key building block for certain neuroprotective compounds, highlighting the importance of stereocontrol in accessing different therapeutic agents from the same structural family. mdpi.com The versatility of this chiral alcohol in pharmaceutical synthesis underscores its growing importance and the continued research interest in its efficient and selective preparation. researchgate.netnih.gov

Academic and Research Landscape for the Stereoselective Production and Utility of this compound

The growing demand for enantiomerically pure this compound has spurred significant research into its stereoselective production. The primary route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 3'-(trifluoromethyl)acetophenone (B147564). Both chemical and biological methods have been extensively investigated to achieve high yields and excellent enantioselectivity.

Biocatalysis, using either whole-cell systems or isolated enzymes (ketoreductases/alcohol dehydrogenases), has emerged as a particularly effective and environmentally benign strategy. A wide range of microorganisms have been identified and engineered for their ability to perform this transformation with high enantiomeric excess (ee). These methods are attractive due to their mild reaction conditions and high specificity, avoiding the need for expensive and potentially toxic heavy metal catalysts often used in traditional chemical synthesis. nih.govnih.gov

Research has focused on optimizing reaction conditions, including the use of co-solvents, medium engineering with deep eutectic solvents to enhance substrate solubility, and cofactor regeneration systems to improve process efficiency and scalability. researchgate.net The table below summarizes key research findings in the biocatalytic production of the related (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which employs similar methodologies and highlights the potential of these systems.

Interactive Data Table: Biocatalytic Synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

| Biocatalyst | Substrate | Co-substrate/System | Yield | Enantiomeric Excess (ee) | Reference |

| Candida tropicalis 104 | 3',5'-Bis(trifluoromethyl)acetophenone | Maltose / NADES | 72.9% (at 300 mM substrate) | >99.9% | nih.gov |

| Sphingomonas sp. LZ1 | 3',5'-Bis(trifluoromethyl)acetophenone | Glucose | 94% | 99.6% | |

| Rhodococcus erythropolis | 3',5'-Bis(trifluoromethyl)acetophenone | Isopropanol (B130326) | >98% | >99.9% | senovaph.com |

| Immobilized Ketoreductase (KRED) | 3',5'-Bis(trifluoromethyl)acetophenone | Isopropanol | High | >99% |

In addition to biocatalysis, chemical methods such as asymmetric transfer hydrogenation using chiral ruthenium catalysts have been developed, offering an alternative route to this valuable intermediate. nih.gov Kinetic resolution of the racemic alcohol is another viable strategy that has been explored. researchgate.net The collective academic and industrial research efforts reflect the compound's importance, with a continuous drive towards developing more efficient, sustainable, and scalable synthetic processes to meet the demands of the pharmaceutical industry.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 1 3 Trifluoromethyl Phenyl Ethanol

Biocatalytic Approaches for Enantiopure (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Biocatalysis utilizes whole microbial cells or isolated enzymes to perform chemical transformations with remarkable specificity. This section delves into the whole-cell and enzymatic strategies developed for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to produce the desired (S)-alcohol.

Whole-Cell Biotransformations Utilizing Microbial Reductases

Whole-cell biotransformations are often preferred for industrial applications as they circumvent the need for enzyme purification and provide a natural environment for cofactor regeneration. mdpi.com

The core of this biocatalytic approach is the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone. Various microorganisms have been identified that possess carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) capable of catalyzing this reaction with high enantioselectivity to yield the (S)-enantiomer of the corresponding alcohol. The general reaction is depicted below:

Figure 1: Asymmetric reduction of 3'-(trifluoromethyl)acetophenone to this compound.

A diverse range of microorganisms has been screened and identified for their ability to stereoselectively reduce 3'-(trifluoromethyl)acetophenone and its derivatives. These include yeasts, bacteria, and fungi, some of which have been genetically engineered to enhance their catalytic activity and selectivity.

Candida tropicalis : Strains of Candida tropicalis have demonstrated the ability to produce (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. nih.gov For instance, C. tropicalis 104 has been used as a whole-cell catalyst for this purpose. nih.gov

Escherichia coli recombinants : Recombinant E. coli cells are frequently used as hosts for overexpressing specific ketoreductases. This approach allows for high-level production of the desired enzyme, minimizing interference from endogenous reductases of the host. For example, recombinant E. coli expressing a carbonyl reductase has been effectively used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone. nih.gov

Rhodococcus erythropolis : Carbonyl reductases from Rhodococcus erythropolis have shown strict (S)-stereoselectivity in the reduction of various ketones. nih.gov

Leifsonia xyli : A novel bacterial strain, Leifsonia xyli HS0904, was isolated and found to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone (B1666503) to the corresponding (R)-alcohol with high enantiomeric excess. organic-chemistry.org While this specific strain produces the (R)-enantiomer, other species or engineered versions could potentially yield the (S)-enantiomer.

Sphingomonas sp. : Whole cells of Sphingomonas sp. have been optimized for the bioreduction of 3,5-bis(trifluoromethyl) acetophenone to its corresponding (S)-alcohol, achieving high yield and excellent enantiomeric excess. researchgate.net

Rhodotorula mucilaginosa : This yeast has been identified as a biocatalyst for the asymmetric reduction of acetophenone, producing (S)-1-phenylethanol with high conversion and enantiomeric excess. researchgate.netnih.gov Its potential for the reduction of trifluoromethylated acetophenones is therefore of interest.

Penicillium expansum : While specific data for Penicillium expansum in the reduction of 3'-(trifluoromethyl)acetophenone is limited, related species like Penicillium rubens have shown significant ability in the bioreduction of acetophenone and its derivatives with high conversion and selectivity. nih.gov This suggests the potential of the Penicillium genus in such transformations.

Table 1: Examples of Microorganisms in the Asymmetric Reduction of Trifluoromethylated Acetophenones

| Microorganism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida tropicalis 104 | 3,5-bis(trifluoromethyl)acetophenone | (S)-alcohol | >99.9% | nih.gov |

| Recombinant E. coli | 3'-(trifluoromethyl)acetophenone | (R)-alcohol | >99.9% | nih.gov |

| Rhodococcus erythropolis | N-Boc-3-piperidone | (S)-alcohol | - | nih.gov |

| Leifsonia xyli HS0904 | 3,5-bis(trifluoromethyl)acetophenone | (R)-alcohol | 99.4% | organic-chemistry.org |

| Sphingomonas sp. LZ1 | 3,5-bis(trifluoromethyl)acetophenone | (S)-alcohol | 99.6% | researchgate.net |

| Rhodotorula mucilaginosa YS62 | Acetophenone | (S)-alcohol | 99.9% | researchgate.netnih.gov |

To enhance the efficiency and yield of the whole-cell biotransformation, several reaction parameters are typically optimized.

pH and Temperature : The pH and temperature of the reaction medium significantly influence the activity and stability of the microbial reductases. For instance, the optimal conditions for the bioreduction using Leifsonia xyli HS0904 were found to be a buffer pH of 8.0 and a temperature of 30 °C. organic-chemistry.org

Co-substrate Utilization : Whole-cell systems require a co-substrate for the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) essential for the reductase activity. Glucose is a commonly used co-substrate. In the case of Leifsonia xyli HS0904, 100 g/L of glucose was used as the co-substrate. organic-chemistry.org

Oxygen-deficient Environments : Operating under oxygen-deficient or micro-aerobic conditions can be beneficial. For the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using Candida tropicalis 104, an oxygen-deficient environment allowed for a four-fold increase in substrate load while maintaining the same yield. nih.gov This is likely due to the redirection of metabolic flux towards cofactor regeneration.

Table 2: Optimized Conditions for Whole-Cell Bioreduction

| Microorganism | Parameter | Optimal Value | Reference |

|---|---|---|---|

| Leifsonia xyli HS0904 | pH | 8.0 | organic-chemistry.org |

| Temperature | 30 °C | organic-chemistry.org | |

| Co-substrate (Glucose) | 100 g/L | organic-chemistry.org |

Modifying the reaction medium can significantly improve the performance of the biocatalytic system, particularly when dealing with hydrophobic substrates like 3'-(trifluoromethyl)acetophenone.

Application of Natural Deep Eutectic Solvents (NADES) : NADES are mixtures of natural compounds that form a eutectic with a melting point lower than the individual components. They have emerged as green and effective co-solvents in biocatalysis. The introduction of choline (B1196258) chloride:trehalose into the reaction system for the reduction of 3,5-bis(trifluoromethyl)acetophenone by Candida tropicalis 104 increased the product yield, likely by enhancing cell membrane permeability and reducing substrate cytotoxicity. nih.gov

Surfactants : Surfactants can be used to increase the solubility of hydrophobic substrates in aqueous media, thereby improving their availability to the microbial cells. The addition of Tween-20 to the reaction medium for the reduction of 3'-(trifluoromethyl)acetophenone by recombinant E. coli boosted the bioreduction by increasing the substrate concentration. nih.gov

Enzymatic Catalysis with Isolated Biocatalysts

The use of isolated enzymes offers advantages such as higher purity of the final product and the elimination of side reactions from other cellular enzymes. However, this approach requires enzyme purification and an external system for cofactor regeneration.

Several alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) have been purified, characterized, and employed for the asymmetric reduction of trifluoromethylated ketones.

Alcohol Dehydrogenase from Leifsonia sp. : An NADH-dependent alcohol dehydrogenase (LSADH) was purified from Leifsonia sp. strain S749. This enzyme catalyzed the enantioselective reduction of phenyl trifluoromethyl ketone to (S)-1-phenyltrifluoroethanol with over 99% enantiomeric excess. nih.gov

Alcohol Dehydrogenase from Thermus thermophilus : A novel, thermostable ADH from Thermus thermophilus was found to reduce 2,2,2-trifluoroacetophenone (B138007) to (R)-α-(trifluoromethyl)benzyl alcohol with 93% ee. rsc.org This enzyme exhibits Prelog specificity, which typically leads to (S)-alcohols from simple ketones, but the substituent effects in this substrate lead to the (R)-product.

Engineered Ketoreductases : Protein engineering has been instrumental in developing highly efficient and selective ketoreductases for industrial applications. Engineered KREDs have been used for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, demonstrating the potential to tailor these enzymes for specific substrates and desired stereoselectivity. acs.org Immobilization of these enzymes can further enhance their stability and reusability.

Table 3: Examples of Isolated Enzymes in the Asymmetric Reduction of Trifluoromethylated Ketones

| Enzyme Source | Enzyme Type | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Leifsonia sp. S749 | Alcohol Dehydrogenase | Phenyl trifluoromethyl ketone | (S)-alcohol | >99% | nih.gov |

| Thermus thermophilus | Alcohol Dehydrogenase | 2,2,2-Trifluoroacetophenone | (R)-alcohol | 93% | rsc.org |

Chemoenzymatic Cascade Strategies

Chemoenzymatic cascade reactions combine the high selectivity of biocatalysis with the versatility of chemical catalysis to achieve multi-step transformations in a single pot. researchgate.netrsc.org This approach can improve process efficiency by minimizing intermediate purification steps and reducing waste.

For the synthesis of chiral molecules, a cascade might involve an enzymatic kinetic resolution followed by a chemical transformation. For example, a one-pot ene reductase/imine reductase cascade has been developed for the synthesis of chiral amines from α,β-unsaturated aldehydes. rsc.org While not directly applied to the synthesis of this compound, this strategy demonstrates the potential of combining multiple enzymatic steps to construct complex chiral molecules.

Another example is the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. nih.govbeilstein-journals.org This reaction, while involving radical chemistry rather than enzymatic reduction, illustrates the concept of a cascade process where multiple bond-forming events occur sequentially in a single reaction vessel. The development of a chemoenzymatic cascade for the synthesis of this compound could involve an initial enzymatic reduction of the ketone followed by an in-situ chemical modification of the resulting alcohol.

Chemo-Catalytic Asymmetric Syntheses

In addition to biocatalytic methods, chemo-catalytic approaches, particularly asymmetric transfer hydrogenation, have been extensively developed for the synthesis of chiral alcohols, including this compound.

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the asymmetric reduction of ketones. nih.gov This technique typically utilizes a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.

Chiral ruthenium(II) complexes have emerged as highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.govacs.orgthieme-connect.com These catalysts, often featuring chiral diamine or amino alcohol ligands, can achieve high enantioselectivities and turnover numbers. nih.govacs.org

A notable class of catalysts are the η6-arene/N-tosylethylenediamine-ruthenium(II) complexes. nih.gov These catalysts are highly active for the transfer hydrogenation of aryl ketones in basic 2-propanol. nih.gov The mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone in a stereoselective manner.

The versatility of these ruthenium catalysts allows for the reduction of a wide range of substrates, including those with electron-withdrawing groups like the trifluoromethyl group. rsc.orgresearchgate.net For the synthesis of this compound, a chiral Ru(II) catalyst would be employed with a suitable hydrogen donor to effect the enantioselective reduction of 3'-(trifluoromethyl)acetophenone. The choice of ligand on the ruthenium center is crucial for achieving high enantioselectivity.

| Catalyst System | Ligand Type | Hydrogen Donor | Key Features |

| η6-arene/N-tosylethylenediamine-Ru(II) | Chiral diamine | 2-Propanol | Highly active for aromatic ketones. nih.gov |

| Ruthenium complexes with (phosphinoferrocenyl)oxazolines | Chiral P,N-ligands | Not specified | Effective for transfer hydrogenation. acs.org |

| Azaruthenacycles | Chiral amines | 2-Propanol | Efficient for acetophenone reduction. nih.gov |

Other Metal-Catalyzed Asymmetric Reductions (e.g., Rhodium-Catalyzed Hydrogenation)

While ruthenium-catalyzed ATH is highly effective, other transition metals also catalyze the asymmetric reduction of ketones. Rhodium-catalyzed asymmetric hydrogenation, using molecular hydrogen (H₂), is a classic and powerful alternative. This method often employs chiral phosphine (B1218219) ligands to create the asymmetric environment.

For substrates analogous to 3'-(trifluoromethyl)acetophenone, such as 3',5'-di(trifluoromethyl)acetophenone, heterogeneous rhodium catalysts have been investigated. For example, a 5 wt.% Rh/Al₂O₃ catalyst modified with chiral cinchona alkaloids, like cinchonidine (B190817) (CD), can catalyze the hydrogenation. Interestingly, the choice of modifier and its derivatives can significantly impact the enantioselectivity and even invert the configuration of the product alcohol. For instance, using cinchonidine itself yielded the (S)-alcohol with 27% ee, whereas its O-phenyl derivative led to the (R)-alcohol with 36% ee. nih.gov

Homogeneous rhodium catalysts are more common for achieving high enantioselectivity. A vast library of chiral phosphorus ligands has been developed for Rh-catalyzed hydrogenations. acs.org Ligands such as DIPAMP, DuPhos, and BINAP have become benchmarks in the field, forming active complexes that reduce a variety of functional groups with exceptional stereocontrol. researchgate.net For the hydrogenation of trifluoromethyl ketones, chiral rhodium-(amidephosphine-phosphinite) complexes have been developed that yield chiral α-trifluoromethyl alcohols with enantiomeric excesses up to 98%. magritek.com The electron-withdrawing nature of the trifluoromethyl group can make these ketones challenging substrates, requiring carefully designed catalyst systems to achieve high performance. rsc.org

Organocatalytic Methodologies

In addition to metal-based catalysts, purely organic molecules can also catalyze the enantioselective reduction of ketones. These organocatalytic methods offer the advantage of avoiding potentially toxic and expensive heavy metals.

One of the most prominent organocatalytic reduction methods is the Corey-Bakshi-Shibata (CBS) reduction . This reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH₃·THF or catecholborane). The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone. This ternary complex arranges the substrates in a rigid, chair-like transition state, directing the hydride transfer to one face of the ketone with high predictability and enantioselectivity. organic-chemistry.orgnih.govwikipedia.org The CBS reduction is a broadly applicable and reliable method for producing chiral alcohols from a wide range of prochiral ketones. researchgate.net

Another powerful organocatalytic approach is transfer hydrogenation using a Hantzsch ester as the hydride source. Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are stable, easy-to-handle NADH mimics. In the presence of a chiral Brønsted acid, typically a chiral phosphoric acid (CPA) like TRIP, the catalyst activates the ketone via hydrogen bonding. This activation facilitates the stereoselective transfer of a hydride from the Hantzsch ester to the carbonyl carbon. uni-giessen.demdpi.com This dual-activation mechanism, where the acid catalyst activates the ketone and interacts with the Hantzsch ester, allows for the reduction of various ketones and imines with high enantioselectivity under mild, metal-free conditions. scispace.commdpi.com

While specific examples for the organocatalytic reduction of 3'-(trifluoromethyl)acetophenone are not extensively documented, these general and powerful methodologies represent the state-of-the-art and are directly applicable to its stereoselective synthesis.

Mechanistic Investigations of Stereoselective Transformations

Elucidation of Catalytic Cycles and Reaction Pathways in Asymmetric Synthesis

The asymmetric transfer hydrogenation (ATH) of prochiral ketones, such as 3'-(trifluoromethyl)acetophenone (B147564), is predominantly explained by the Noyori-type outer-sphere mechanism. This catalytic cycle typically involves a ruthenium(II) complex bearing a chiral N-sulfonated 1,2-diamine ligand, like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), and an η⁶-arene ligand.

The catalytic cycle is initiated by the reaction of the precatalyst, for instance, [RuCl(TsDPEN)(p-cymene)], with a base and a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture. This generates a key 16-electron ruthenium hydride intermediate, [RuH(TsDPEN)(p-cymene)], which is the active catalyst. nih.gov The prochiral ketone then coordinates to this active species.

The crucial step involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand of the TsDPEN to the carbonyl group of the ketone. This occurs through a six-membered pericyclic transition state. acs.org This concerted step results in the formation of the chiral alcohol product and regenerates the 16-electron ruthenium amido complex, which then reacts with the hydrogen donor to restart the catalytic cycle. The entire process occurs in the outer coordination sphere of the metal, without direct binding of the ketone's oxygen to the ruthenium center.

Biocatalytic approaches have also been developed, employing carbonyl reductases from various microorganisms. nih.gov In these enzymatic pathways, the ketone is reduced at the active site of the enzyme, with the stereoselectivity dictated by the specific geometry and amino acid residues of the binding pocket. The cofactor, typically NADPH, provides the hydride for the reduction.

Studies on the Origins of Stereocontrol and Enantioselectivity

The remarkable enantioselectivity observed in the ATH of 3'-(trifluoromethyl)acetophenone is primarily attributed to the specific interactions within the transition state, orchestrated by the chiral catalyst. The C₂-symmetric structure of the TsDPEN ligand creates a well-defined chiral environment around the ruthenium center.

A key factor governing stereocontrol is the presence of non-covalent interactions between the catalyst and the substrate. The most cited interaction is the CH-π interaction between a C-H bond of the substrate's aromatic ring and the η⁶-arene ligand of the catalyst. nih.gov This interaction preferentially stabilizes the transition state leading to one enantiomer over the other. The trifluoromethyl group on the phenyl ring of the substrate can influence the electronic properties of the aromatic ring, potentially modulating the strength of this CH-π interaction.

Furthermore, hydrogen bonding between the N-H group of the chiral diamine ligand and the carbonyl oxygen of the ketone plays a vital role in orienting the substrate within the catalytic pocket, ensuring a facial-selective hydride transfer. acs.org The interplay of these attractive and repulsive steric and electronic interactions ultimately determines the energetically favored reaction pathway, leading to high enantiomeric excess (ee).

The table below presents data on the asymmetric reduction of 3'-(trifluoromethyl)acetophenone using different catalytic systems, highlighting the achieved enantioselectivity.

| Catalyst/Enzyme | Hydrogen Donor | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Product Enantiomer | Reference |

|---|---|---|---|---|---|---|

| [Mn(CO)₂(1)]Br | - | 0.5 mM substrate | 99 | 97 | R | nih.gov |

| Carbonyl reductase (K. thermotolerans) | - | 10 mM substrate | >99 | >99 | S | nih.gov |

| Recombinant E. coli with carbonyl reductase | - | Tween-20/ChCl:Lys medium, 200 mM substrate | 91.5 | >99.9 | R | nih.gov |

Kinetic and Spectroscopic Analysis of Reaction Intermediates

Kinetic studies on the ATH of acetophenone (B1666503) and its derivatives have revealed that the reaction is typically first-order with respect to the concentrations of the catalyst and the ketone substrate. nih.gov The rate of the reaction can be monitored using techniques such as FT-IR or NMR spectroscopy by following the disappearance of the ketone's carbonyl signal or the appearance of the alcohol's characteristic signals.

Spectroscopic analysis, particularly ¹H NMR, has been instrumental in identifying key reaction intermediates. The ruthenium hydride species, central to the catalytic cycle, exhibits a characteristic upfield signal in the ¹H NMR spectrum, typically in the range of δ -5 to -7 ppm. kanto.co.jp The detection and characterization of this intermediate provide direct evidence for the proposed catalytic mechanism.

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the reaction mechanisms and the origins of stereoselectivity in asymmetric synthesis. DFT calculations allow for the detailed modeling of the potential energy surface of the reaction, including the structures and energies of reactants, transition states, and products.

By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess of the reaction can be predicted and rationalized. These calculations have confirmed that the transition state leading to the major enantiomer is significantly lower in energy. researchgate.net

The table below summarizes key computational findings for related asymmetric hydrogenation reactions.

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| DFT | ATH of acetophenone with Ru-TsDPEN | Water participates in the catalytic cycle by hydrogen bonding to the ketone oxygen in the transition state, lowering the energy barrier. | nih.gov |

| Ab initio and SAPT | Intermolecular interactions of CF₃ groups | The trifluoromethyl group can act as both an electrophile and a nucleophile in non-covalent interactions due to its polarizability. | sci-hub.se |

| DFT | Hydrogenation of acetophenone N-methyl imine | A quadrant model based on transition state energies can predict the enantiomeric excess. | researchgate.net |

Synthetic Applications of S 1 3 Trifluoromethyl Phenyl Ethanol

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol as a Chiral Building Block in Multistep Organic Synthesis

This compound serves as a crucial starting material in the multistep synthesis of a range of chiral molecules, particularly those with pharmaceutical applications. Its defined stereochemistry is transferred through successive reaction steps, enabling the asymmetric synthesis of the final target compounds.

One notable application is in the synthesis of potent and brain-penetrant P2X7 receptor antagonists, which are under investigation for the treatment of neuro-inflammation and depression. nih.gov In the synthesis of a series of 1,2,3-triazolopiperidines, this compound is a key precursor. nih.gov The chiral alcohol is converted to an azide, which then undergoes a cycloaddition reaction to form the core triazole structure. This approach has led to the discovery of compounds with high affinity for both human and rat P2X7 receptors and good pharmacokinetic profiles. nih.gov

Another significant use of this chiral building block is in the preparation of neuroprotective compounds. For instance, it is a key intermediate in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. nih.gov The synthesis involves the coupling of the chiral alcohol with a suitable azetidine (B1206935) derivative, highlighting the direct incorporation of the (S)-1-(3-(trifluoromethyl)phenyl)ethoxy moiety into the final bioactive molecule. nih.gov

The versatility of this compound as a chiral building block is further demonstrated in the development of novel P2X7 receptor antagonists with different structural scaffolds. researchgate.netnih.gov Research in this area has led to the identification of antagonists with improved pharmacokinetic profiles that have shown efficacy in animal models of pain. nih.gov The consistent use of this specific chiral alcohol underscores its importance in establishing the desired stereochemistry for potent biological activity.

The following table summarizes representative examples of molecules synthesized using this compound as a chiral building block.

| Target Molecule Class | Specific Example | Therapeutic Area |

| P2X7 Receptor Antagonists | 1,2,3-Triazolopiperidines | Neuro-inflammation, Depression |

| Neuroprotective Compounds | (R)-3-(1-(3-(Trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Neurological Disorders |

| P2X7 Receptor Antagonists | Dihydropyridinones | Inflammatory Diseases |

Derivatization Reactions for the Synthesis of Diverse Chiral Molecules

The hydroxyl group of this compound is a key functional handle for a variety of derivatization reactions, allowing for its conversion into a diverse range of chiral molecules. These reactions typically involve the transformation of the alcohol into other functional groups such as ethers, esters, or halides, which can then undergo further synthetic manipulations.

A common derivatization is the conversion to an ether. For example, in the synthesis of P2X7 receptor antagonists, the alcohol is often subjected to etherification reactions. nih.gov This can be achieved through a Williamson ether synthesis, where the deprotonated alcohol reacts with an appropriate electrophile. This strategy allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Furthermore, the hydroxyl group can be activated and displaced to introduce other functionalities. For instance, it can be converted into a leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophile to form new carbon-carbon or carbon-heteroatom bonds. This approach is fundamental in expanding the molecular diversity accessible from this chiral precursor.

The following table provides an overview of common derivatization reactions of this compound.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Acyl chloride, Pyridine | Ester |

| Halogenation | SOCl₂, PBr₃ | Halide |

| Tosylation | TsCl, Pyridine | Tosylate |

Incorporation into Complex Fluorine-Containing Chiral Structures

The trifluoromethyl group on the phenyl ring of this compound makes it an ideal building block for the synthesis of complex fluorine-containing chiral structures. The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov

Beyond its use in synthesizing P2X7 antagonists, the principles of incorporating this building block can be extended to the design of other complex chiral molecules where the trifluoromethyl group is desired for its unique electronic and steric properties. For instance, its derivatives can be used in the synthesis of trifluoromethylated cyclopropanes, which are valuable motifs in medicinal chemistry. nih.govresearchgate.netrochester.edursc.org

The development of synthetic methodologies for creating chiral trifluoromethylated compounds is an active area of research. researchgate.netresearchgate.netnih.govnih.govrochester.edu The availability of chiral building blocks like this compound is crucial for these efforts, providing a reliable source of stereochemistry and a pre-installed trifluoromethyl group. This facilitates the construction of complex architectures that would be challenging to synthesize using other methods. The strategic placement of the trifluoromethyl group can influence the conformation of the molecule and its interactions with biological targets. nih.gov

Advanced Analytical Methodologies for Stereochemical Purity Assessment

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful and widely used technique for separating and quantifying enantiomers of volatile compounds. The separation is achieved by using a chiral stationary phase (CSP) coated on the inside of a capillary column. These CSPs are typically based on derivatized cyclodextrins, which are cyclic oligosaccharides that form a chiral cavity. hplc.sk The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation. gcms.cz

For the specific analysis of 1-(3-(Trifluoromethyl)phenyl)ethanol, a well-defined chiral GC method has been established. Research has demonstrated successful quantification of the (R) and (S) enantiomers using a CP-Chirasil-Dex CB column, which is a type of derivatized cyclodextrin (B1172386) stationary phase. nih.gov The different interactions between the enantiomers and the chiral phase result in a clear separation, with the (S)-enantiomer typically having a longer retention time under the specified conditions. The enantiomeric excess can be calculated by comparing the peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric purity assessment. Similar to chiral GC, it utilizes a chiral stationary phase (CSP) packed into a column. The most common and versatile CSPs are based on polysaccharide derivatives, such as cellulose (B213188) and amylose, coated or immobilized on a silica (B1680970) support. csfarmacie.cz Enantioseparation occurs due to differences in the transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase, which can involve hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.com

Normal-phase HPLC, using mobile phases like hexane/isopropanol (B130326) mixtures, is frequently employed for the separation of chiral alcohols. For analytes structurally similar to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, such as other substituted 1-phenylethanols, various polysaccharide-based columns have proven effective. rsc.org The choice of column and mobile phase composition is crucial for achieving baseline separation, which allows for accurate integration of the peak areas and subsequent calculation of the enantiomeric excess. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatization Reagents for Enantiomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary must be introduced. This can be done in two primary ways: through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). nih.govacs.org

Chiral Solvating Agents (CSAs) are added directly to the NMR sample of the chiral analyte. The CSA interacts non-covalently with the enantiomers to form transient, rapidly equilibrating diastereomeric complexes. nih.govunipi.it These diastereomeric complexes exist in slightly different magnetic environments, which can lead to separate, distinguishable signals (chemical shift non-equivalence, Δδ) for one or more protons (or other nuclei like ¹⁹F) of the two enantiomers. semmelweis.hu This allows for the direct determination of the enantiomeric ratio by integrating the respective signals.

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid (MTPA-Cl), react covalently with the chiral analyte (in this case, the alcohol group) to form a stable pair of diastereomers. umn.edu Because diastereomers have different physical properties, their NMR spectra are inherently distinct. This method typically results in larger and more easily quantifiable chemical shift differences compared to CSAs, allowing for robust determination of enantiomeric excess. After reaction, the diastereomeric products can be analyzed without further purification.

Capillary Electrophoresis (CE) for Enantiomeric Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. wikipedia.org To separate neutral molecules or enantiomers, which have identical charge-to-size ratios, a chiral selector must be added to the background electrolyte (BGE). chromatographytoday.com

The most common chiral selectors used in CE are cyclodextrins and their derivatives. taylorfrancis.com In the capillary, the enantiomers of this compound will form transient inclusion complexes with the cyclodextrin selector. The stability of these diastereomeric complexes differs slightly for each enantiomer, leading to different effective electrophoretic mobilities. acs.org This difference in mobility allows the enantiomers to be separated into two distinct peaks as they travel through the capillary towards the detector. Chiral CE is known for its high efficiency, short analysis times, and minimal consumption of sample and reagents, making it an attractive alternative to chromatographic methods. nih.gov

Polarimetry for Optical Purity Determination

Polarimetry is a classical analytical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). libretexts.org

The magnitude of this rotation is a characteristic physical property of the compound, known as the specific rotation ([α]) . wikipedia.org It is calculated from the observed rotation (α) using the following formula:

[α] = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in g/100 mL. libretexts.org

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. wikipedia.org For example, a sample with a specific rotation that is 95% of the value for the pure enantiomer has an enantiomeric excess of 95%. While a powerful tool, this method's accuracy depends on having an accurately known value for the pure enantiomer and can be affected by impurities that are also optically active. wikipedia.org

Table of Mentioned Compounds

Sustainable and Scalable Production of S 1 3 Trifluoromethyl Phenyl Ethanol

Adherence to Green Chemistry Principles in Synthetic Strategies

The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is increasingly being evaluated through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of safer chemicals and processes. msu.edujetir.org Biocatalytic routes, in particular, often align closely with these principles when compared to traditional chemo-catalytic methods. researchgate.netmdpi.com

Biocatalysis frequently utilizes enzymes, which are biodegradable catalysts derived from renewable resources, and typically operates under mild conditions of temperature and pH in aqueous media. researchgate.net This approach can significantly reduce the generation of hazardous waste and the use of volatile organic solvents, which is a key tenet of green chemistry. researchgate.net For instance, the enzymatic reduction of 3'-(trifluoromethyl)acetophenone (B147564) avoids the use of metal catalysts, which can leave residues in the final product and often require harsh reaction conditions. researchgate.net

In contrast, chemo-catalytic methods, such as asymmetric transfer hydrogenation, may rely on transition metal catalysts (e.g., Ruthenium, Rhodium) and organic solvents. While highly efficient, these processes can present challenges related to metal contamination of the product and the environmental impact of solvents. liv.ac.uk

The principles of green chemistry serve as a framework for comparing these synthetic strategies:

| Green Chemistry Principle | Biocatalytic Approach | Chemo-catalytic Approach |

| Waste Prevention | Often generates less waste due to high selectivity and mild conditions. | Can generate significant waste from by-products, solvents, and catalyst removal. |

| Atom Economy | Can be high, especially with efficient cofactor regeneration systems. | Varies depending on the specific reaction; transfer hydrogenation can have good atom economy. |

| Less Hazardous Synthesis | Uses and generates substances with generally low toxicity. skpharmteco.com | May involve toxic metals, reagents, and solvents. |

| Safer Chemicals | Enzymes are biodegradable and non-toxic. | Catalysts can be toxic and require careful handling and removal. |

| Safer Solvents | Primarily uses water as a solvent. | Often requires organic solvents. |

| Energy Efficiency | Reactions are typically run at or near ambient temperature and pressure. | May require elevated temperatures and pressures. |

| Renewable Feedstocks | Enzymes are derived from renewable biological sources. | Catalysts are often based on finite precious metals. |

| Catalysis | Utilizes highly specific and efficient biocatalysts. | Employs highly active but sometimes less selective chemical catalysts. |

Biocatalytic production of chiral alcohols is considered a more environmentally friendly and clean method due to its mild reaction conditions and high selectivity. nih.gov The use of whole-cell biocatalysts, for example, can be cost-effective as it circumvents the need for enzyme purification. nih.gov

Process Intensification Through Flow Chemistry and Continuous Biotransformations

Process intensification, aimed at making chemical processes smaller, safer, and more efficient, is being actively explored for the synthesis of this compound. Flow chemistry and continuous biotransformations are key enabling technologies in this area. hes-so.ch

Continuous flow processing offers several advantages over traditional batch production, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. hes-so.ch In the context of producing trifluoromethylated compounds, flow chemistry has been demonstrated to be an effective and scalable route, allowing for rapid reaction optimization and high throughput. hes-so.chnih.govacs.org While a specific continuous flow synthesis for this compound is not extensively detailed in the provided literature, the principles can be readily applied. For instance, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone could be performed in a packed-bed reactor containing an immobilized enzyme or a heterogeneous chemical catalyst. rsc.org

Continuous biotransformations, where the enzymatic reaction is carried out in a continuous flow system, offer a pathway to improved productivity and simplified downstream processing. nih.gov Immobilized enzymes in continuous reactors can be reused over extended periods, reducing catalyst costs and improving process economics. rsc.org Membrane reactors can also be employed to retain the biocatalyst while allowing the product stream to be continuously removed. researchgate.net

A conceptual continuous process for the biocatalytic production of this compound could involve the following steps:

A continuous stirred-tank reactor (CSTR) for the enzymatic reduction of 3'-(trifluoromethyl)acetophenone.

An integrated separation unit, such as a membrane filter or a liquid-liquid extraction system, to continuously remove the product and recycle the biocatalyst. nih.gov

This approach not only enhances productivity but also allows for better process control and automation.

Strategies for Enhancing Substrate Loading and Overall Reaction Productivity

A significant challenge in biocatalytic processes is often the low solubility of hydrophobic substrates in aqueous media, which can limit substrate loading and, consequently, volumetric productivity. nih.gov Several strategies have been developed to address this issue in the synthesis of chiral alcohols similar to this compound.

One effective approach is the use of reaction medium engineering. The addition of surfactants or co-solvents can enhance the solubility of the substrate. For the production of the related (R)-enantiomer, the addition of Tween-20 was found to increase the substrate concentration by 4.0-fold compared to a neat buffer solution. nih.gov

Natural deep eutectic solvents (NADES) have also emerged as green and effective co-solvents. In the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, the introduction of a choline (B1196258) chloride:trehalose NADES increased cell membrane permeability and reduced substrate cytotoxicity, leading to higher yields at increased substrate concentrations. mdpi.com This strategy allowed for a 4-fold increase in substrate load from 50 mM to 200 mM while maintaining a high yield. mdpi.com

The following table summarizes the impact of these strategies on reaction performance for a similar biocatalytic reduction:

| Strategy | Substrate Concentration | Yield | Key Finding | Reference |

| Tween-20 Addition | 200 mM | 79.2% | Enhanced substrate solubility. | nih.gov |

| NADES (ChCl:Lys) | 200 mM | 91.5% | Further improved biocatalytic efficiency. | nih.gov |

| NADES (ChCl:T) | 200 mM | 86.2% | Increased cell permeability and reduced cytotoxicity. | mdpi.com |

| NADES (ChCl:T) | 300 mM | 72.9% | Maintained good yield at very high substrate load. | mdpi.com |

Industrial Scale-Up Considerations and Challenges in Biocatalytic and Chemo-Catalytic Processes

Scaling up the production of this compound from the laboratory to an industrial scale presents a distinct set of challenges for both biocatalytic and chemo-catalytic routes. rsc.org

For biocatalytic processes, key considerations include:

Enzyme Stability and Cost: The operational stability of the enzyme under process conditions (temperature, pH, solvent presence) is crucial for economic viability. rsc.org Enzyme production and purification can also be a significant cost factor.

Product Inhibition and Toxicity: High concentrations of the substrate or the product alcohol can be inhibitory or toxic to the biocatalyst, leading to decreased reaction rates or cell death. nih.gov

Downstream Processing: The separation of the product from the aqueous reaction medium, which contains cells, residual substrate, and by-products, can be complex and costly. rsc.org Emulsion formation during extraction is a common issue. rsc.org

Oxygen Transfer: For aerobic whole-cell systems, ensuring adequate oxygen supply in large-scale fermenters can be challenging and energy-intensive.

For chemo-catalytic processes, particularly asymmetric hydrogenation, challenges include:

Catalyst Cost and Leaching: Chiral precious metal catalysts are expensive, and any leaching into the product stream can lead to contamination, requiring costly purification steps to meet pharmaceutical standards. acs.orgfigshare.com

Process Robustness: Asymmetric hydrogenations can be sensitive to impurities in the starting material, which can poison the catalyst and lead to variable performance and poor enantioselectivity. catsci.com

High Pressure and Specialized Equipment: These reactions often require high-pressure hydrogen gas, necessitating specialized and capital-intensive reactor systems.

Safety: The use of flammable solvents and hydrogen gas at high pressure poses significant safety risks that must be carefully managed at an industrial scale.

A comparative overview of the scale-up challenges is presented below:

| Challenge | Biocatalytic Process | Chemo-catalytic Process |

| Catalyst | Stability, cost, and potential inhibition. rsc.org | High cost, leaching, and sensitivity to poisoning. acs.orgcatsci.com |

| Reaction Conditions | Maintaining sterility and oxygen transfer. | Handling high pressure and ensuring safety. |

| Downstream Processing | Product isolation from complex aqueous media, potential for emulsions. rsc.org | Removal of metal catalyst to parts-per-million levels. acs.org |

| Reproducibility | Can be affected by biological variability. | Highly dependent on the purity of starting materials. catsci.com |

Ultimately, the choice between a biocatalytic and a chemo-catalytic process for the industrial production of this compound will depend on a thorough techno-economic analysis, considering factors such as catalyst cost and stability, process efficiency, and the ease of product purification. rsc.org The development of robust and scalable continuous processes, for both approaches, is a key area of research aimed at making the production of this important chiral intermediate more sustainable and cost-effective.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems with Enhanced Enantioselectivity and Robustness

The development of highly efficient catalytic systems is central to the advancement of asymmetric synthesis. Future research will likely focus on several key areas to improve upon existing methods for producing chiral alcohols.

One promising avenue is the continued development of metal/lipase combination catalyzed dynamic kinetic resolution (DKR). This method has proven to be a practical process for obtaining enantiopure esters from racemic chiral alcohols. While ruthenium catalysts have been traditionally used, newer homogeneous and heterogeneous metal catalysts based on iron and vanadium are being explored to make the DKR process more sustainable and to broaden the range of compatible substrates. mdpi.com The challenge of applying DKR to tertiary alcohols, which cannot be racemized through a catalytic redox process, is also an active area of research, with alternative mechanisms involving the cleavage of the C-O bond to form a carbocation intermediate being investigated. mdpi.com

Iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation are also powerful techniques for the synthesis of chiral alcohols and amines. diva-portal.org A significant challenge in this area is the need for high hydrogen pressures and catalyst loadings for certain substrates. diva-portal.org Future work will aim to develop more active iridium catalytic systems that can operate under milder conditions, such as lower hydrogen pressures, and with greater stability. diva-portal.org The development of catalysts that are less sensitive to the substituents on the nitrogen atom in imine hydrogenations is also a key objective. diva-portal.org

Furthermore, the quest for novel catalyst families continues. For instance, the development of eco-friendly nanostructured automotive catalysts containing transition metal nanoparticles that can partially replace precious metals like platinum and palladium is an active area of research. europa.eu While focused on automotive applications, the principles of designing robust and active nanocatalysts could be translated to the synthesis of fine chemicals.

Integration of Artificial Intelligence and Machine Learning in Catalyst and Biocatalyst Design

The traditional trial-and-error approach to catalyst development is time-consuming and resource-intensive. cas.cn The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling a data-driven, automated paradigm for catalyst design and synthesis. cas.cn

ML models can predict catalyst structure-property relationships and optimize synthesis conditions, thereby accelerating the discovery of new catalysts. cas.cn By identifying key performance descriptors, these models can reduce the reliance on computationally expensive methods like density functional theory. cas.cn Techniques such as active learning and generative models can further enhance design efficiency by prioritizing critical experiments and proposing novel catalyst candidates. cas.cncatalysis-summit.com For example, a machine learning strategy using two-dimensional molecular descriptors has been shown to reliably predict highly selective asymmetric catalysts without the need for quantum chemical computations. azorobotics.com

Exploration of Novel Reaction Environments and Green Solvents

The principles of green chemistry are increasingly influencing the design of synthetic processes. A key aspect of this is the reduction or replacement of hazardous organic solvents. researchgate.net Research into "green solvents" and novel reaction environments aims to improve the sustainability of chemical reactions. nih.gov

Deep eutectic solvents (DESs), particularly natural deep eutectic solvents (NADESs), are emerging as promising alternatives to traditional organic solvents. nih.gov These solvents are characterized by low toxicity, easy availability, and biodegradability. researchgate.net In the context of producing chiral alcohols, the use of a NADES-containing reaction system has been shown to significantly increase the substrate-to-catalyst ratio in the whole-cell biocatalytic reduction of a ketone to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. nih.govnih.gov The NADES, in this case, choline (B1196258) chloride:trehalose, was found to increase cell membrane permeability and reduce the cytotoxicity of the substrate to the biocatalyst. nih.gov Similarly, a combination of the surfactant Tween-20 and a NADES (choline chloride:lysine) was shown to enhance the biocatalytic efficiency for the production of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. nih.gov

Solvent-free, or neat, reaction conditions represent another straightforward approach to improving the sustainability of a chemical process. nih.gov Studies have shown that for certain organocatalyzed reactions, solvent-free conditions can be a viable alternative to conventional organic solvents without compromising performance. nih.gov Other green solvents being investigated include cyclopentyl methyl ether and liquid or supercritical CO2. nih.gov The choice of a greener solvent is influenced by factors such as low toxicity, non-hazardous nature, and minimal environmental release. nih.gov The development of modeling approaches to predict which green solvents will be effective for a particular reaction or process, such as swelling resins in solid-phase synthesis, is also an active area of research. rsc.org

Expanding the Synthetic Utility of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol for Undiscovered Chiral Scaffolds

Chiral alcohols are valuable building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov The trifluoromethyl group is a particularly important moiety in medicinal chemistry, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. advanceseng.commdpi.com

This compound and related chiral trifluoromethylated alcohols serve as key intermediates for the synthesis of bioactive compounds. nih.govadvanceseng.com For example, chiral amino alcohols are valuable building blocks for drugs, natural products, and chiral ligands used in enantioselective catalysis. acs.org The development of novel synthetic methodologies that utilize these chiral alcohols will enable the creation of previously inaccessible chiral scaffolds.

One area of exploration is the use of these alcohols in cross-coupling reactions. A nickel-catalyzed asymmetric stereoconvergent Hiyama cross-coupling reaction has been developed for the synthesis of enantioenriched α-trifluoromethyl alcohols and ethers. nih.gov This method allows for the rapid preparation of a wide range of these valuable compounds with high yields and enantioselectivity. nih.gov

Furthermore, the development of catalytic enantioselective methods to produce other types of trifluoromethyl-substituted chiral building blocks, such as propargylic alcohols, provides access to a variety of highly functionalized chiral synthons. nih.gov These can then be further elaborated into novel and complex molecular architectures. The unique reactivity of molecules containing both a chiral alcohol and a trifluoromethyl group makes them versatile starting points for the discovery of new chemical entities with potentially valuable biological or material properties. The synthesis of chiral fluorescent polymers, for instance, is an area where novel chiral building blocks could find application. mdpi.com

Q & A

Q. What are the common synthetic routes for (S)-1-(3-(Trifluoromethyl)phenyl)ethanol?

- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone, (S)-1-(3-(Trifluoromethyl)phenyl)ethanone. A standard approach involves using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at controlled temperatures (e.g., 0°C) to selectively reduce the ketone to the alcohol . For enantioselective synthesis, asymmetric catalysis or enzymatic resolution may be employed to achieve high stereochemical purity, as seen in analogous trifluoromethyl-containing alcohols .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm molecular structure and assess purity.

- X-ray Crystallography : Programs like SHELX (e.g., SHELXL) enable precise determination of stereochemistry and crystal packing .

- Mass Spectrometry : For molecular weight verification.

- Chiral HPLC : To quantify enantiomeric excess by separating enantiomers using chiral stationary phases .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking tools like AutoDock Vina can model interactions between the compound and biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in drug design. Virtual screening workflows, as demonstrated for similar scaffolds, involve docking the compound into target active sites, scoring binding affinities, and validating predictions with in vitro assays .

Q. How do discrepancies in enantiomeric excess measurements arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from:

- Analytical Limitations : Chiral HPLC may underestimate impurities compared to NMR with chiral shift reagents.

- Synthetic Byproducts : Residual catalysts or solvents could interfere.

Resolution involves cross-validating results using multiple techniques (e.g., combining HPLC with optical rotation measurements) and optimizing reaction conditions (e.g., using enantiopure catalysts) .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group:

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodological Answer : Strategies include:

- Asymmetric Hydrogenation : Using chiral transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively produce the (S)-enantiomer.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.

- Dynamic Kinetic Resolution : Combines in situ racemization with enzymatic selectivity for high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.